D-Cpp-ene - 117414-74-1

D-Cpp-ene

Catalog Number: EVT-276234
CAS Number: 117414-74-1
Molecular Formula: C8H15N2O5P
Molecular Weight: 250.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-CPP-ene ((R)-4-(3-Phosphonoprop-2-enyl)piperazine-2-carboxylic acid) is a potent, competitive, and enantiomerically pure N-Methyl-D-aspartate (NMDA) receptor antagonist. [] NMDA receptors, a subtype of glutamate receptors, play a crucial role in excitatory neurotransmission in the central nervous system. [] D-CPP-ene exhibits high affinity for the NMDA receptor, making it a valuable tool in investigating the role of excitatory amino acids in various physiological and pathological conditions. []

N-Methyl-D-aspartate (NMDA)

Relevance: NMDA is highly relevant to D-CPP-ene as D-CPP-ene is a high-affinity competitive antagonist of the NMDA receptor [, , , , , , , , , , , , , , , , ]. Both compounds bind to the NMDA receptor but exert opposite effects. While NMDA activates the receptor, leading to neuronal excitation, D-CPP-ene blocks the receptor, preventing NMDA-mediated excitation. This makes D-CPP-ene a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes.

4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP)

Relevance: CPP is a structurally related compound to D-CPP-ene []. The difference lies in the presence of a double bond in the propyl chain of D-CPP-ene, which enhances its potency as an NMDA receptor antagonist. Studies have demonstrated that D-CPP-ene exhibits greater potency compared to CPP in various assays, highlighting the impact of the double bond on its pharmacological activity. This structural comparison emphasizes the significance of even subtle modifications in influencing the activity of NMDA receptor antagonists.

Dizocilpine (MK-801)

Relevance: Dizocilpine is often studied alongside D-CPP-ene as a tool to investigate the role of NMDA receptors in various neurological conditions [, , ]. While both compounds ultimately inhibit NMDA receptor activity, their mechanisms of action differ. D-CPP-ene acts as a competitive antagonist, binding to the glutamate binding site on the receptor, whereas Dizocilpine is a non-competitive antagonist, blocking the ion channel independent of glutamate binding. Comparing the effects of these different types of antagonists can provide insights into the specific roles of different NMDA receptor binding sites.

Mannitol

Relevance: In the context of the provided papers, Mannitol serves as a comparator to D-CPP-ene and other NMDA receptor antagonists in studies investigating the effects of these compounds on ICP in a rat model of acute subdural hematoma []. Unlike D-CPP-ene, which is primarily a neuroprotective agent, Mannitol primarily targets ICP reduction. This comparison allows researchers to assess the relative contributions of neuroprotection and ICP reduction in improving outcomes after brain injury.

Isoflurane

Relevance: Studies have investigated the interaction between D-CPP-ene and Isoflurane in the context of anesthesia []. Research has shown that neuroprotective doses of D-CPP-ene can significantly reduce the minimum alveolar concentration (MAC) of Isoflurane required for anesthesia in rats. This interaction suggests that NMDA receptor activity may play a role in modulating the anesthetic effects of certain drugs. Understanding these interactions is essential for optimizing anesthesia protocols and potentially reducing anesthetic requirements.

Classification
  • Chemical Name: 3-(2-carboxypiperazin-4-yl)-propylphosphonic acid
  • Molecular Formula: C₈H₁₅N₂O₅P
  • Molar Mass: 250.191 g/mol
  • CAS Number: Not specified in the sources but can be found in chemical databases.
Synthesis Analysis

The synthesis of Midafotel involves several methods that focus on creating carbamate derivatives and related compounds. One notable method includes the conversion of known drugs into prodrugs to enhance bioavailability. The synthesis typically involves the following steps:

  1. Formation of Carbamate Prodrugs: The synthesis often starts with the formation of carbamate intermediates from amine-containing compounds.
  2. Use of Carbonate Precursors: Carbonates are utilized in synthesizing these carbamate prodrugs, which can improve the pharmacokinetic profile of the resulting compounds.
  3. Reaction Conditions: The synthesis generally requires controlled temperatures and specific reaction times to ensure optimal yield and purity .

The detailed parameters for these reactions are often proprietary or specific to laboratory conditions, but they typically involve standard organic synthesis techniques such as refluxing or stirring under inert atmospheres.

Molecular Structure Analysis

Midafotel's molecular structure features a piperazine ring substituted with a carboxylic acid group and a phosphonic acid moiety. The structural components include:

  • Piperazine Ring: This six-membered ring contributes to the compound's ability to interact with the NMDA receptor.
  • Phosphonic Acid Group: This functional group is critical for binding to the receptor's active site.
  • Carboxylic Acid Substitution: The presence of this group enhances solubility and biological activity.

The three-dimensional structure of Midafotel allows it to fit into the binding site of the NMDA receptor effectively, which is essential for its action as an antagonist .

Chemical Reactions Analysis

Midafotel primarily participates in reactions involving NMDA receptor modulation. As an antagonist, it competes with glutamate for binding at the receptor site, preventing receptor activation. Key reactions include:

  1. Competitive Binding: Midafotel binds to the NMDA receptor's glutamate binding site, inhibiting ion flow through the channel.
  2. Inhibition of Calcium Influx: By blocking receptor activation, it reduces excessive calcium ion influx, which is associated with excitotoxicity.

These interactions are crucial for its proposed therapeutic effects in conditions like stroke and epilepsy but were ultimately found insufficient in clinical settings .

Mechanism of Action

Midafotel functions by selectively antagonizing NMDA receptors, which are critical for mediating excitatory neurotransmission in the brain. Its mechanism includes:

Physical and Chemical Properties Analysis

Midafotel exhibits several important physical and chemical properties:

  • Solubility: It is soluble in water due to its polar functional groups.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature.
  • Excretion: It is primarily excreted renally without significant metabolic transformation .

These properties influence its pharmacokinetics and potential therapeutic applications.

Applications

Midafotel was explored primarily for its potential applications in treating neurological disorders characterized by excitotoxicity:

  • Neuropathic Pain Management: Its ability to modulate NMDA receptor activity suggested possible benefits in chronic pain conditions.
  • Stroke Treatment: Preclinical studies indicated that it could limit neuronal damage following ischemic strokes.
  • Epilepsy Treatment: Initial research aimed at using it to control seizures associated with certain types of epilepsy.

Despite these applications being promising in theory, clinical trials revealed that Midafotel did not provide sufficient therapeutic benefits compared to its side effects, leading to its withdrawal from further development .

Introduction to Midafotel in Neuropharmacological Research

Historical Development and Initial Therapeutic Hypotheses

Midafotel (development codes CPPene or SDZ EAA 494) emerged in the late 1980s and early 1990s as part of a concerted effort to develop N-methyl-D-aspartate (NMDA) receptor antagonists for neurological conditions involving excitotoxic damage. This compound was synthesized through rational drug design strategies aimed at creating potent and selective NMDA receptor blockers with improved pharmacokinetic profiles over earlier antagonists like dizocilpine (MK-801) [2] [6]. Its molecular structure—(R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid—was optimized for targeted receptor interaction, yielding a competitive antagonist with high specificity for the glutamate binding site of the NMDA receptor complex [4] [9].

Table 1: Key Milestones in Midafotel Development

Time PeriodDevelopment PhasePrimary Research Focus
Late 1980sPreclinical discoveryIdentification as competitive NMDA antagonist
Early 1990sPhase I/II trialsEvaluation for epilepsy and neuroprotection
Mid 1990sPhase III trialsAssessment for traumatic brain injury (TBI)
Late 1990sDevelopment haltDiscontinuation due to lack of clinical efficacy

The initial therapeutic hypotheses centered on three primary applications:

  • Neuroprotection in Ischemia/Stroke: Preclinical studies demonstrated Midafotel's ability to reduce cerebral infarction volumes in rodent middle cerebral artery occlusion (MCAO) models. Doses of 4.5 mg/kg (intravenous) initiated 15 minutes pre-occlusion, followed by continuous infusion, produced significant dose-dependent neuroprotection, with maximal efficacy at 4.5 mg/kg [3] [8]. These findings supported the hypothesis that blocking glutamate-mediated excitotoxicity could salvage threatened neuronal tissue.
  • Anticonvulsant Therapy: Research in baboon models of photosensitive epilepsy showed Midafotel could block epileptiform discharges at low concentrations (complete blockade at 0.3 μM in vitro). This effect was attributed to its potent inhibition of NMDA-induced depolarizations (60% inhibition at 0.1 μM) [2] [6].
  • Traumatic Brain Injury (TBI) Management: The compound advanced to Phase III trials for brain injury based on the theoretical framework that overlapping pathological processes initiated at injury evolve over hours to days, creating a therapeutic window for interrupting secondary neuronal damage [1].

Despite promising preclinical data across multiple species and models, clinical trials during the mid-1990s yielded disappointing results. Studies in epilepsy patients failed to demonstrate significant anticonvulsant effects [2] [6], while neuroprotection trials showed no measurable improvement in outcomes for stroke or TBI [1]. Novartis consequently discontinued development, reflecting a broader trend of NMDA antagonist failures during that era. Several factors contributed to this lack of translational success, including the narrow therapeutic time window for intervention after ischemic damage and the discovery that physiological NMDA receptor activation supports neuronal survival pathways [2] [7].

Mechanistic Rationale for Targeting NMDA Receptors

Midafotel functions as a potent, competitive antagonist at the NMDA receptor, binding with high specificity to the glutamate recognition site on GluN2 subunits. Its inhibitory activity is characterized by an ED₅₀ of 39 nM, reflecting strong receptor affinity [4] [8]. Unlike non-competitive channel blockers (e.g., ketamine or MK-801), Midafotel competes directly with glutamate binding, preventing receptor activation without occluding the ion channel pore itself [2] [10]. This mechanism preserves voltage-dependent magnesium blockade, theoretically offering a superior safety profile compared to uncompetitive antagonists.

Table 2: Molecular and Receptor Interaction Profile of Midafotel

PropertyCharacteristicBiological Significance
MechanismCompetitive antagonismBinds GluN2 glutamate site
ED₅₀39 nMHigh receptor binding affinity
Subunit SelectivityBroad (GluN2A-D)Pan-NMDA receptor inhibition
Excitotoxicity TargetGlutamate-mediated calcium overloadPrevents Ca²⁺ influx and downstream cascades

The neuropharmacological rationale for NMDA receptor targeting centered on the excitotoxicity hypothesis:

  • Under pathological conditions (e.g., ischemia, trauma, or seizures), excessive glutamate release triggers massive activation of NMDA receptors [1] [7].
  • This activation causes pathological calcium influx into neurons, initiating cascades of neurotoxic events including mitochondrial dysfunction, reactive oxygen species generation, protease activation, and eventual apoptotic or necrotic cell death [5] [7].
  • Midafotel's high-affinity blockade was designed to interrupt this cascade at its initiation point by preventing glutamate from binding to and activating NMDA receptors [2] [4].

Midafotel's molecular structure contributed critically to its pharmacological profile. The phosphonopropenyl group enables ionic interactions with the glutamate binding domain, while the piperazine ring provides structural rigidity for optimal receptor fit. The stereochemistry at the 2-position (R-enantiomer) is essential for activity, as it determines spatial orientation relative to the binding pocket [6] [9]. Though Midafotel itself displayed limited subunit selectivity, its development contributed to understanding that GluN2B-containing receptors—enriched extrasynaptically—are major contributors to excitotoxic death signaling [7] [10]. This insight later fueled development of subunit-selective antagonists.

Despite robust in vitro and animal model data, the clinical failure of Midafotel highlighted complexities in NMDA receptor biology:

  • Physiological Requirement: NMDA receptors mediate essential synaptic plasticity, learning, and memory functions. Broad antagonism risks cognitive impairment [7] [10].
  • Dual Role in Survival/Death: Emerging evidence indicates synaptic NMDA activation promotes neuroprotective signaling, while extrasynaptic activation drives toxicity [10]. Non-selective antagonists like Midafotel block both pathways.
  • Timing Challenges: The therapeutic window for excitotoxicity intervention is narrow (<3 hours post-injury in stroke models), complicating clinical translation [1] [2].

Table 3: Chemical Identifiers and Synonyms for Midafotel

Identifier TypeName/Synonym
Systematic IUPAC Name(R)-4-[(E)-3-Phosphonoprop-2-enyl]piperazine-2-carboxylic acid
CAS Registry Number117414-74-1
Other DesignationsCPPene; SDZ EAA 494; D-CPP-ene; (R)-CPPene
Molecular FormulaC₈H₁₅N₂O₅P
Molecular Weight250.19 g/mol

Midafotel remains a valuable pharmacological tool for studying NMDA receptor function and excitotoxicity mechanisms, exemplifying both the promise and challenges of glutamate-based therapeutic strategies. Its development contributed significantly to understanding receptor kinetics and the structural requirements for competitive antagonism [4] [6] [8].

Properties

CAS Number

117414-74-1

Product Name

Midafotel

IUPAC Name

(2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid

Molecular Formula

C8H15N2O5P

Molecular Weight

250.19 g/mol

InChI

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1

InChI Key

VZXMZMJSGLFKQI-ABVWVHJUSA-N

SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

3-(2-carboxypiperazine-4-yl)-1-propenyl-1-phosphonic acid
4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid
cppene
D-CPP-ene
SDZ EAA 494
SDZ EAA 494, (E)-isomer
SDZ EAA 494, (R-(E))-isomer
SDZ EAA 494, (S-(E))-isome

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O

Isomeric SMILES

C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.